molecular formula C14H10N2O2 B1400199 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid CAS No. 1379527-00-0

6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid

Cat. No. B1400199
M. Wt: 238.24 g/mol
InChI Key: JCQPALJUGWVYFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine-2-carboxylic acid , which is a heterocyclic compound with a carboxylic acid group attached to the second position of a pyridine ring . The “6-[Cyano(phenyl)methyl]” part suggests a phenyl group with a cyano group attached to the methyl group at the 6th position of the pyridine ring.


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods . One common method is the Suzuki-Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates.


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridine ring with a carboxylic acid group at the 2nd position and a phenyl group with a cyano group attached to the methyl group at the 6th position .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters . Pyridine-2-carboxylic acid can also act as an effective catalyst for multi-component synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its pyridine and carboxylic acid components. For instance, pyridine-2-carboxylic acid has a molecular weight of 123.1094 . The pKa value, which indicates the acidity, would also be an important property .

Scientific Research Applications

Synthesis and Derivative Formation

  • 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid and its derivatives are involved in the synthesis of novel compounds with potential therapeutic properties. For instance, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been synthesized, which are anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Structural and Spectroscopic Analysis

  • The structure and vibrational spectra of compounds related to 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid have been a subject of investigation. For example, the solid phase FT-IR and FT-Raman spectra of related compounds were recorded and analyzed using density functional theory, contributing to the understanding of their molecular structure (Bahgat, Jasem, & El‐Emary, 2009).

Chemical Stability Studies

  • Research has also been conducted on the stability of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-bipyridine-3′-carboxylic acids, providing insights into the stability and degradation pathways of these compounds under various conditions (Kažoka et al., 2007).

Catalytic Applications

  • The compound and its derivatives have been used in catalytic applications, such as in the synthesis of pyranopyrazole derivatives. This demonstrates the versatility of these compounds in facilitating chemical reactions (Moosavi‐Zare et al., 2016).

Antibacterial Properties

  • Some derivatives of 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid have been evaluated for their antibacterial activities, indicating the potential use of these compounds in the development of new antibacterial agents (Maqbool et al., 2014).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Pyridine, for example, is known to be highly flammable and can cause skin and eye irritation .

Future Directions

The future directions for this compound would likely depend on its potential applications. Pyridine derivatives have been studied for their potential use in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-11(10-5-2-1-3-6-10)12-7-4-8-13(16-12)14(17)18/h1-8,11H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPALJUGWVYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231138
Record name 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid

CAS RN

1379527-00-0
Record name 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379527-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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